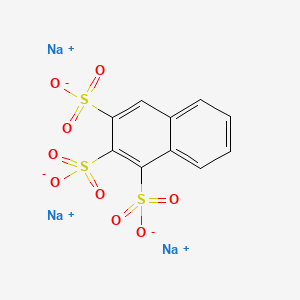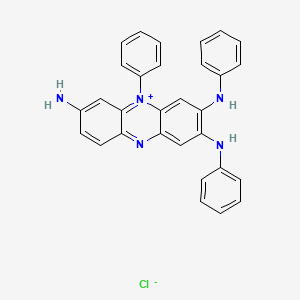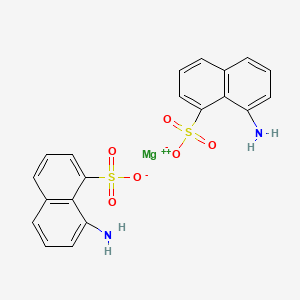
Magnesium 8-aminonaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium 8-aminonaphthalene-1-sulphonate is a chemical compound with the molecular formula C20H16MgN2O6S2 and a molecular weight of 468.78584 g/mol . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium 8-aminonaphthalene-1-sulphonate typically involves the reaction of 8-aminonaphthalene-1-sulfonic acid with a magnesium salt under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants, and advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium 8-aminonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups on the naphthalene ring.
Substitution: The amino group on the naphthalene ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while substitution reactions can produce various substituted naphthalene compounds .
Applications De Recherche Scientifique
Magnesium 8-aminonaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is employed in biological studies to investigate protein interactions and enzyme activities.
Medicine: Research has explored its potential use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of magnesium 8-aminonaphthalene-1-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfonate group allows it to interact with cationic side chains of proteins, while the naphthalene ring can bind to hydrophobic pockets, influencing protein conformation and activity .
Comparaison Avec Des Composés Similaires
Magnesium 8-aminonaphthalene-1-sulphonate can be compared with other similar compounds, such as:
8-anilinonaphthalene-1-sulfonic acid: Known for its fluorescent properties and use in studying protein interactions.
Magnesium sulphate complexes: These compounds have different structural and spectroscopic properties and are used in various applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other related compounds.
Propriétés
Numéro CAS |
57215-96-0 |
|---|---|
Formule moléculaire |
C20H16MgN2O6S2 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
magnesium;8-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H9NO3S.Mg/c2*11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h2*1-6H,11H2,(H,12,13,14);/q;;+2/p-2 |
Clé InChI |
RUGUJDHXRNYMLU-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)[O-].C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



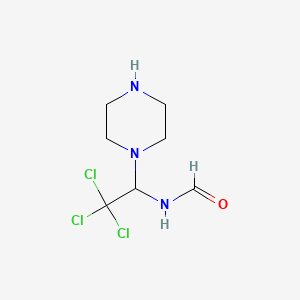
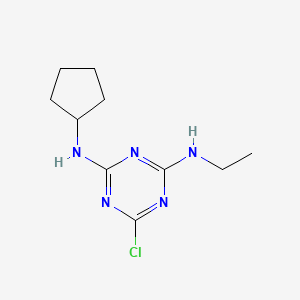
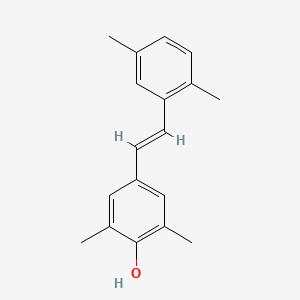

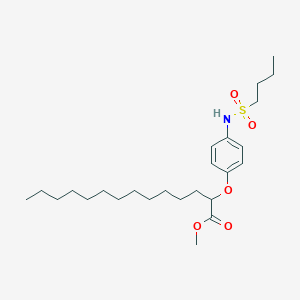



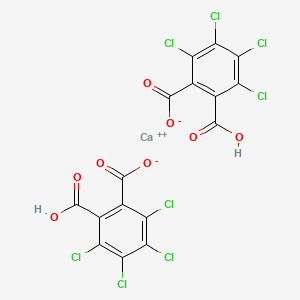

![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
